N-Acetyl-4-methyl-3-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-4-methyl-3-oxopentanamide: is an organic compound with the molecular formula C8H13NO3 . It is a derivative of pentanamide, featuring an acetyl group and a methyl group attached to the carbon chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetylation of 4-methyl-3-oxopentanamide: One common method involves the acetylation of 4-methyl-3-oxopentanamide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetyl group being introduced at the nitrogen atom of the amide.
Oxidation of 4-methyl-3-pentanol: Another route involves the oxidation of 4-methyl-3-pentanol to form 4-methyl-3-oxopentanamide, followed by acetylation.
Industrial Production Methods: Industrial production of N-Acetyl-4-methyl-3-oxopentanamide often involves large-scale acetylation processes using acetic anhydride or acetyl chloride. The reaction is typically carried out in stainless steel reactors with efficient mixing and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Acetyl-4-methyl-3-oxopentanamide can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry: N-Acetyl-4-methyl-3-oxopentanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of N-Acetyl-4-methyl-3-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-Acetyl-3-oxopentanamide
- 4-Methyl-3-oxopentanamide
- N-Acetyl-4-methylpentanamide
Comparison: N-Acetyl-4-methyl-3-oxopentanamide is unique due to the presence of both an acetyl group and a methyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
84794-25-2 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
N-acetyl-4-methyl-3-oxopentanamide |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7(11)4-8(12)9-6(3)10/h5H,4H2,1-3H3,(H,9,10,12) |
InChI Key |
YXXBSVRACOGNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.